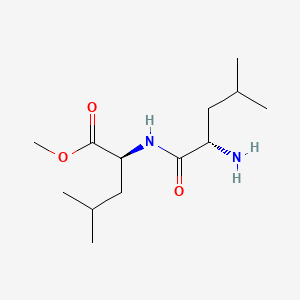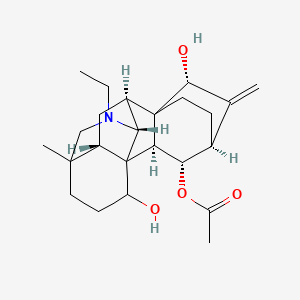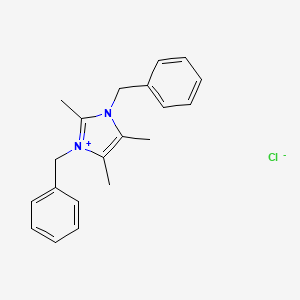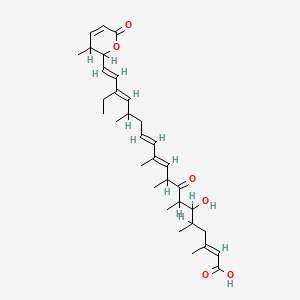
Leucylleucine methyl ester
Overview
Description
Leucylleucine methyl ester is a dipeptide compound composed of two leucine molecules linked by a peptide bond, with a methyl ester group at the carboxyl terminus. This compound is known for its immunomodulatory properties and is used in various scientific research applications, particularly in immunology and cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucylleucine methyl ester can be synthesized through peptide synthesis methods. One common approach involves the condensation of leucine methyl ester with another leucine molecule. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Leucylleucine methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and condensation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield leucylleucine and methanol.
Condensation: In the presence of dipeptidyl peptidase I (DPPI), this compound undergoes condensation to form higher oligomers.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Condensation: Catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes.
Major Products Formed
Hydrolysis: Leucylleucine and methanol.
Oxidation: Various oxidized leucine derivatives.
Condensation: Higher oligomers of this compound.
Scientific Research Applications
Leucylleucine methyl ester has a wide range of applications in scientific research:
Mechanism of Action
Leucylleucine methyl ester exerts its effects through a lysosomotropic mechanism. The compound is taken up by cells via receptor-mediated endocytosis and is subsequently converted into higher oligomers by dipeptidyl peptidase I (DPPI) in lysosomes. This conversion leads to lysosomal rupture and DNA fragmentation, ultimately inducing apoptosis in immune cells such as cytotoxic T-cells and natural killer cells .
Comparison with Similar Compounds
Similar Compounds
Leucylleucine: A dipeptide without the methyl ester group, used in similar research applications.
Leucine methyl ester: A single amino acid ester, used in peptide synthesis and as a building block for more complex peptides.
Uniqueness
Leucylleucine methyl ester is unique due to its ability to selectively induce apoptosis in cytotoxic immune cells through lysosomal rupture. This property makes it particularly valuable in immunological research and potential therapeutic applications .
Properties
CAS No. |
13022-42-9 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
AJMOLNFDYWTVQW-QWRGUYRKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leu-Leu-OMe leucyl-leucine-methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1674738.png)











